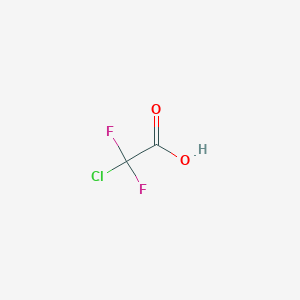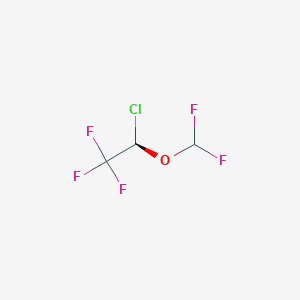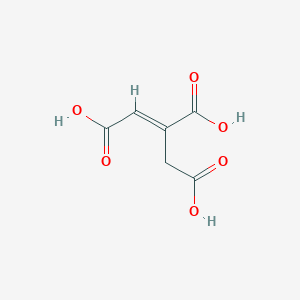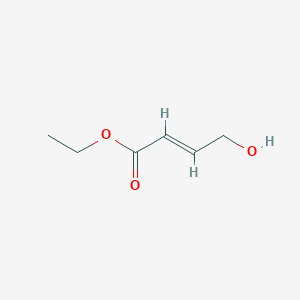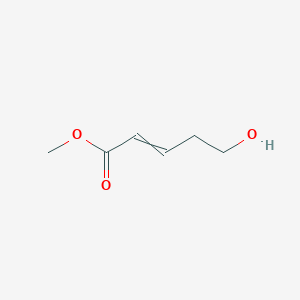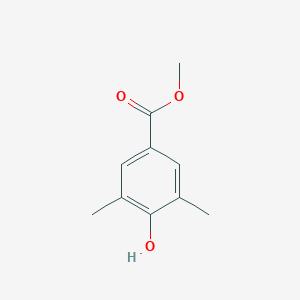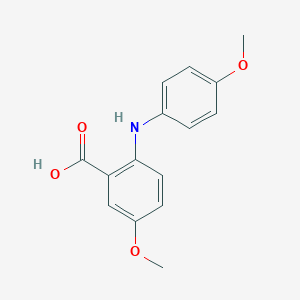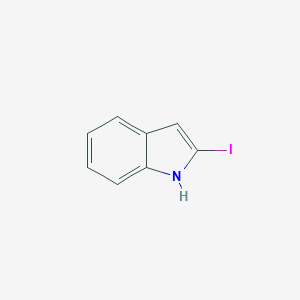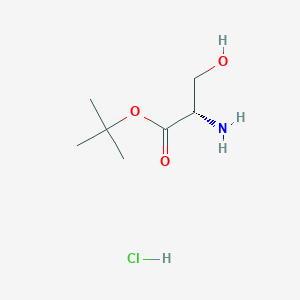
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride and related compounds involves several key steps, including enantioselective synthesis and protective group strategies. A notable method includes starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, utilizing Sharpless asymmetric dihydroxylation followed by the preparation of a sulfate via diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005). Another approach involves the Mitsunobu reaction for incorporating perfluoro-tert-butyl groups into amino acids, highlighting the compound's versatility in medicinal chemistry applications (Tressler & Zondlo, 2014).
Molecular Structure Analysis
The molecular structure and polymorphism of related compounds have been elucidated through techniques such as X-ray crystallography. Studies on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed two polymorphic forms, emphasizing the compound's conformational flexibility and the influence of substituents on its structural properties (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including aminohydroxylation and aziridination, with tert-butylsulfonamide serving as an efficient nitrogen source and terminal oxidant (Gontcharov, Liu, & Sharpless, 1999). These reactions are pivotal for introducing nitrogen functionalities and constructing complex molecular architectures.
Applications De Recherche Scientifique
- Medical Research
- Application Summary : (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride has been used as a tool compound to study the function of mGluR4 and to develop novel drugs targeting this receptor.
- Results or Outcomes : The compound has been tested in preclinical and clinical trials for the treatment of various neurological disorders.
- Synthesis of N-Heterocycles
- Application Summary : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
- Methods of Application : The compound is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Results or Outcomes : The application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .
-
Asymmetric Synthesis of Cetirizine
- Application Summary : Tert-Butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine, which is more potent than the racemic mixture of the drug . The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .
- Methods of Application : The compound is used as a chiral auxiliary in the stereoselective synthesis of cetirizine . The exact methods of application are not specified, but it’s likely that this compound is used in a laboratory setting to synthesize cetirizine .
- Results or Outcomes : The use of tert-butanesulfinamide in the synthesis of cetirizine results in a more potent form of the drug compared to the racemic mixture .
-
Chiral Amine Synthesis
- Application Summary : Tert-butanesulfinamide has been used in the synthesis of chiral amines . Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .
- Methods of Application : A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary . This tert-butanesulfinyl group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
- Results or Outcomes : The use of tert-butanesulfinamide in the synthesis of chiral amines has been growing in the last two decades .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHOGYHZNNYHW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551828 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride | |
CAS RN |
106402-41-9 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





